

In-Depth Technical Guide: Crystal Structure of Tris(ethylenediamine)nickel(II) Dichromate

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Compound of Interest

Compound Name: Nickel dichromate

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This technical guide provides a comprehensive overview of the crystal structure of tris(ethylenediamine)nickel(II) dichromate, $[\text{Ni}(\text{en})_3][\text{Cr}_2\text{O}_7]$. The information presented is collated from peer-reviewed scientific literature and is intended to be a valuable resource for researchers in crystallography, inorganic chemistry, and materials science.

Crystal Structure and Properties

Tris(ethylenediamine)nickel(II) dichromate is an inorganic coordination compound. Its crystal structure consists of a complex cation, tris(ethylenediamine)nickel(II) $[\text{Ni}(\text{en})_3]^{2+}$, and a dichromate anion, $[\text{Cr}_2\text{O}_7]^{2-}$.^{[1][2][3]} These ions are linked through weak hydrogen bonding interactions, forming an extended network in the crystalline state.^{[1][2][3][4]}

The coordination geometry around the nickel(II) ion is octahedral, with the three ethylenediamine ligands acting as bidentate ligands. One of the ethylenediamine ligands in the crystal structure exhibits disorder in the carbon atoms and the hydrogens attached to the amine nitrogens, which are distributed over two positions.^{[1][2][3]} Magnetic susceptibility studies have shown that the compound exhibits simple paramagnetic behavior.^{[1][2][3]}

Crystallographic Data

The crystallographic data for tris(ethylenediamine)nickel(II) dichromate has been determined by single-crystal X-ray diffraction.

Parameter	Value
Chemical Formula	$[\text{Ni}(\text{C}_2\text{H}_8\text{N}_2)_3][\text{Cr}_2\text{O}_7]$
Crystal System	Monoclinic
Space Group	$\text{P}2_1/\text{c}$
a	8.268(2) Å
b	13.865(2) Å
c	14.921(2) Å
γ	102.04(2)°
Volume (V)	1672.9(5) Å ³
Z	4
Calculated Density (D_c)	1.806 g/cm ³

Table 1: Crystallographic data for tris(ethylenediamine)nickel(II) dichromate.[\[5\]](#)

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is achieved through a straightforward aqueous solution reaction.[\[3\]](#)[\[4\]](#)

Materials:

- Tris(ethylenediamine)nickel(II) dichloride dihydrate ($[\text{Ni}(\text{en})_3]\text{Cl}_2 \cdot 2\text{H}_2\text{O}$)
- Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
- Distilled water
- Ice

Procedure:

- An equimolar amount of potassium dichromate (e.g., 294 mg, 1 mmol) is dissolved in approximately 25 mL of distilled water.[3]
- In a separate beaker, an equimolar amount of tris(ethylenediamine)nickel(II) dichloride dihydrate (e.g., 345 mg, 1 mmol) is dissolved in about 25 mL of distilled water.[3]
- The solution of tris(ethylenediamine)nickel(II) dichloride dihydrate is then slowly added to the potassium dichromate solution at room temperature.[3]
- The resulting reaction mixture is left undisturbed to allow for crystallization.[4]
- Orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate will separate from the solution.[3]
- The crystals are collected by filtration, washed with a small amount of ice-cold water (approximately 2 mL), and then air-dried.[3] This method typically yields the product in around 60% yield.[3] The crystals obtained are suitable for single-crystal X-ray diffraction studies.

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction analysis.

Instrumentation:

- Automatic four-circle diffractometer
- Graphite monochromator
- Mo-K α X-ray source ($\lambda = 0.7107 \text{ \AA}$)

Procedure:

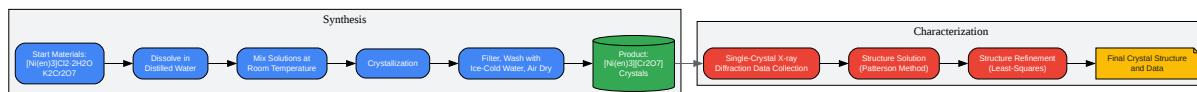
- A suitable single crystal of tris(ethylenediamine)nickel(II) dichromate was mounted on the diffractometer.
- Intensity data of the diffraction spots were collected using Mo-K α radiation.[5]

- The structure was solved using the Patterson method.[5]
- The structural model was refined using the full-matrix least-squares method.[5] For the refinement, 2248 observed reflections were used, resulting in final R-values of $R = 0.045$ and $R_w = 0.051$.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate.



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Caption: Experimental workflow for the synthesis and structural analysis.

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